Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate
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Description
Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H18FNO4S and a molecular weight of 267.32 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The pyrrolidine ring is substituted at the 3-position with a fluorosulfonyl methyl group and a tert-butyl carboxylate group .Scientific Research Applications
Antibacterial Agents Development
Researchers have explored derivatives of pyrrolidine compounds in the search for potent antibacterial agents. For instance, studies have demonstrated the synthesis and structure-activity relationships of fluoro-naphthyridines and quinolones, highlighting the influence of various substituents on antibacterial efficacy. Such compounds, including those with tert-butyl and pyrrolidine moieties, have shown promise as therapeutic agents due to their enhanced in vitro and in vivo activity against bacterial strains (Bouzard et al., 1992), (Di Cesare et al., 1992).
Electropolymerization and Battery Electrolytes
Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate derivatives have been investigated for their role in the electropolymerization process and as components in electrolytes for lithium-ion batteries. For example, ionic liquids incorporating pyrrolidinium cations have been examined for their potential in creating more efficient and safer battery systems. These studies include the development of ternary electrolytes for lithium batteries and the use of such ionic liquids in carbon/ionic liquid/polymer hybrid supercapacitors, indicating significant improvements in specific capacity, cycling efficiency, and thermal stability (Appetecchi et al., 2009), (Lux et al., 2009).
Synthesis and Chemical Transformations
The compound and its related derivatives have found extensive use in chemical synthesis, including the coupling of arylboronic acids, synthesis of fluorinated compounds, and development of novel organic transformations. Research has shown that tert-butylcarbonyl-protected pyrrolidine derivatives can undergo palladium-catalyzed coupling reactions, leading to the production of a variety of structurally diverse molecules. This versatility highlights the importance of such compounds in advancing synthetic methodologies and creating new materials with potential applications in various industries (Wustrow & Wise, 1991).
Metabolism and Pharmacokinetics Studies
While direct studies on this compound may be limited in this context, research on related compounds provides insights into metabolic pathways and potential pharmacokinetic behavior. For example, studies on the metabolism of prostaglandin E2 agonists with tert-butyl and pyrrolidine structures have elucidated the role of cytochrome P450 enzymes in the biotransformation of these molecules, offering a glimpse into how similar compounds might be processed within biological systems (Prakash et al., 2008).
Properties
IUPAC Name |
tert-butyl 3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-5-4-8(6-12)7-17(11,14)15/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZAPFOWXFGEMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.